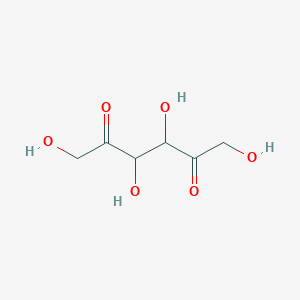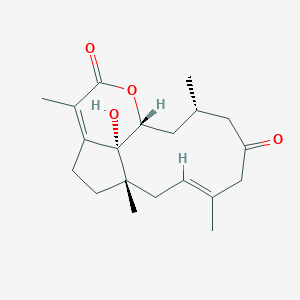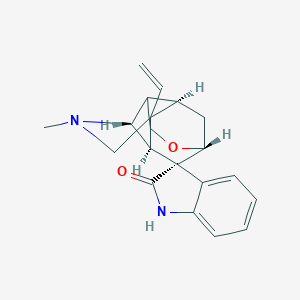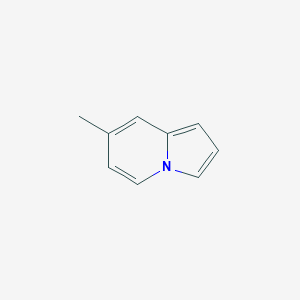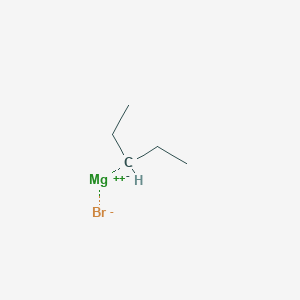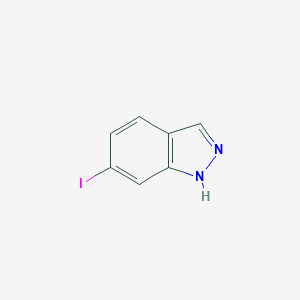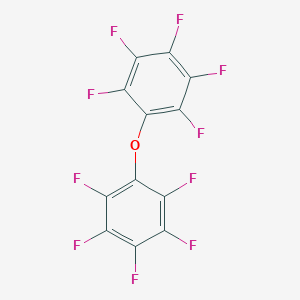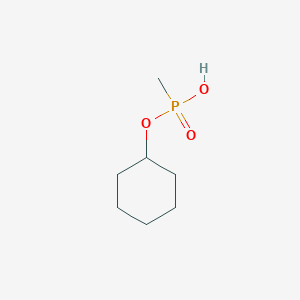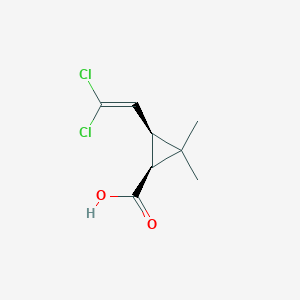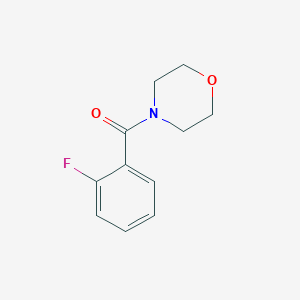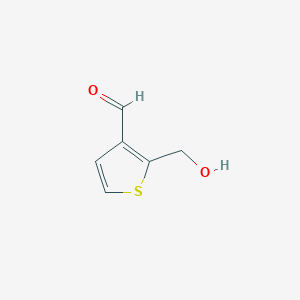
2-Hydroxymethyl-3-thiophenecarboxaldehyde
Vue d'ensemble
Description
2-Hydroxymethyl-3-thiophenecarboxaldehyde is an important organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a highly reactive aldehyde that is synthesized using various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-3-thiophenecarboxaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent bonds with various biomolecules such as proteins, nucleic acids, and lipids. This can lead to changes in the structure and function of these biomolecules, which can have both positive and negative effects on cellular processes.
Effets Biochimiques Et Physiologiques
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hydroxymethyl-3-thiophenecarboxaldehyde in laboratory experiments include its high purity, ease of synthesis, and diverse range of applications. However, its reactive nature can also be a limitation, as it can lead to unwanted reactions with other biomolecules in the experimental system.
Orientations Futures
There are several future directions for the study of 2-Hydroxymethyl-3-thiophenecarboxaldehyde. One area of research is the development of new synthetic methods for the compound, which can improve yield and purity. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of 2-Hydroxymethyl-3-thiophenecarboxaldehyde as a fluorescent probe for the detection of metal ions is an area of growing interest, as it has potential applications in environmental monitoring and medical diagnostics.
Applications De Recherche Scientifique
2-Hydroxymethyl-3-thiophenecarboxaldehyde has been extensively studied for its scientific research application. It is widely used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
128376-61-4 |
|---|---|
Nom du produit |
2-Hydroxymethyl-3-thiophenecarboxaldehyde |
Formule moléculaire |
C6H6O2S |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
2-(hydroxymethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-3,8H,4H2 |
Clé InChI |
PCTXXWZVBVLMSW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CO |
SMILES canonique |
C1=CSC(=C1C=O)CO |
Synonymes |
3-Thiophenecarboxaldehyde, 2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

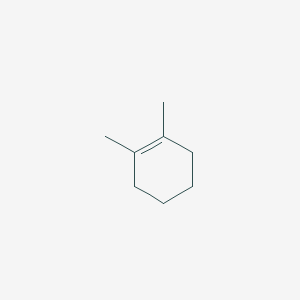
![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)

